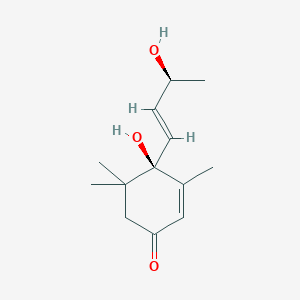

(6R,9S)-vomifoliol

Descripción

(6R,9S)-Vomifoliol, also known as (+)-blumenol A, is a megastigmane derivative with the molecular formula C₁₃H₂₀O₃. It belongs to the class of hydroxylated ionol derivatives and is characterized by its stereochemistry at positions C-6 (R configuration) and C-9 (S configuration) . This compound has been isolated from diverse plant families, including Alangiaceae (Alangium chinense), Lamiaceae (Stachys spp.), and Pontederiaceae (Monochoria vaginalis), where it exhibits anti-inflammatory and neuroactive properties . Its enantiomer, (6S,9R)-vomifoliol, shares the same molecular formula but differs in optical activity and biological interactions .

Propiedades

Fórmula molecular |

C13H20O3 |

|---|---|

Peso molecular |

224.3 g/mol |

Nombre IUPAC |

(4R)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m0/s1 |

Clave InChI |

KPQMCAKZRXOZLB-BXQPDHIASA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

SMILES isomérico |

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O)O)(C)C |

SMILES canónico |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Sinónimos |

vomifoliol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Stereoisomers of Vomifoliol

Vomifoliol exists in four stereoisomeric forms due to chiral centers at C-6 and C-7. Key isomers include:

- (6R,9S)-Vomifoliol: First reported in Monochoria vaginalis and Alangium chinense; exhibits anti-inflammatory activity (IC₅₀ = 6.4 μM) .

- (6S,9R)-Vomifoliol : Found in Gaultheria procumbens (Ericaceae) and lettuce (Lactuca sativa); optical rotation [α]²⁰D = +211.5° (CHCl₃) .

- (6S,9S)-Vomifoliol : Identified in lettuce and Alangium platanifolium; weaker anti-inflammatory activity (IC₅₀ = 10.1 μM) .

- (6R,9R)-Vomifoliol : Rare; confirmed via ECD spectroscopy in Palicourea spp. .

Table 1: Comparative Analysis of Vomifoliol Isomers

Analytical Differentiation

- Optical Rotation : (6S,9R)-vomifoliol shows strong dextrorotation (+211.5°), while (6R,9S) is its enantiomer with levorotation .

- NMR Shifts : C-6 carbon in (6S,9R)-vomifoliol exhibits a significant downfield shift (ΔδC = +24.7 ppm) compared to other isomers .

- ECD Spectroscopy : Used to distinguish (6S,9S) from (6R,9R) configurations .

Comparison with Structurally Related Megastigmanes

Dehydrovomifoliol

Dehydrovomifoliol lacks a hydroxyl group at C-9 and contains an additional double bond. Found in Monochoria vaginalis and lettuce, it shares biosynthetic pathways with vomifoliol but exhibits distinct UV and MS profiles .

Loliolide

A monoterpenoid lactone with a fused furan ring, loliolide is structurally simpler but co-occurs with vomifoliol in lettuce. It lacks the hydroxylation at C-9, reducing its polarity compared to vomifoliol .

Glycosylated Derivatives

Table 2: Key Derivatives of Vomifoliol

Ecological and Pharmacological Significance

- Plant Defense : this compound in Alangium chinense inhibits microglial inflammation, suggesting a role in plant-pathogen interactions .

- Species-Specific Distribution : (6S,9R)-Vomifoliol is prevalent in Ericaceae, while (6R,9S) dominates in Alangiaceae and Lamiaceae, indicating evolutionary divergence in biosynthesis .

- Bioactivity Variance : Anti-inflammatory potency ranks as (6S,9R) > (6R,9S) > (6S,9S), highlighting stereochemistry’s impact on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.